molecular formula C10H15ClN2 B8422075 N-(4-Chloro-2-methyl-phenyl)-propane-1,3-diamine

N-(4-Chloro-2-methyl-phenyl)-propane-1,3-diamine

Cat. No. B8422075
M. Wt: 198.69 g/mol
InChI Key: NJVJKBJDYVXUDU-UHFFFAOYSA-N
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Patent
US06340687B1

Procedure details

A mixture of 4-chloro-2-methylaniline (8 g) and 3-bromopropylamine hydrobromide (5 g) was heated at 100° C. for fifteen minutes. After cooling to room temperature, the resulting crystalline solid was dissolved in water (50 mL) and one equivalent of sodium hydroxide was added. This solution was then washed with ethyl ether and basified with excess sodium hydroxide. It was then extracted with dichloromethane, the combined extracts were dried over anhydrous potassium carbonate and evaporated to dryness.
Quantity
8 g
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.Br.Br[CH2:12][CH2:13][CH2:14][NH2:15].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:12][CH2:13][CH2:14][NH2:15])=[C:4]([CH3:9])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)C
Name
3-bromopropylamine hydrobromide
Quantity
5 g
Type
reactant
Smiles
Br.BrCCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
This solution was then washed with ethyl ether and basified with excess sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)NCCCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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